![molecular formula C₇¹³C₃H₉ClN₄ B1141031 2-Aminodipyrido[1,2-a:3',2-D]imidazole-13C3 Hydrochloride CAS No. 1216562-43-4](/img/no-structure.png)

2-Aminodipyrido[1,2-a:3',2-D]imidazole-13C3 Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 2-Aminodipyrido[1,2-a:3',2-D]imidazole derivatives, including those labeled with isotopes such as 13C, typically involves complex organic synthesis pathways. These compounds are of interest due to their mutagenic properties and presence in pyrolysates of amino acids like glutamic acid. One pathway for synthesizing related compounds involves the metabolic activation of mutagens like 2-amino-6-methyldipyrido[1,2-a:3',2'-d]imidazole, where activated forms bind to DNA, demonstrating the complex chemistry and biological interactions of these compounds (Hashimoto et al., 1980).

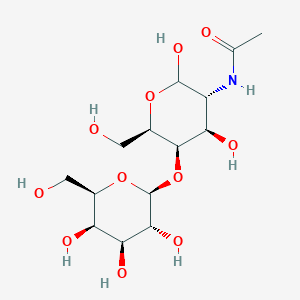

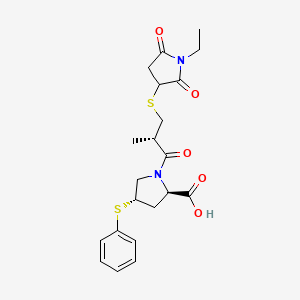

Molecular Structure Analysis

The molecular structure of these compounds, as revealed through techniques like Carbon-13 NMR, is pivotal for understanding their reactivity and interactions with biological molecules. For example, the natural abundance carbon-13 NMR spectra of mutagenic 2-aminodipyrido[1,2-a:3',2'-d]imidazoles provide essential information for identifying these agents (Aboul‐Enein, 1983).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions, including metabolic activation leading to DNA binding, highlighting their mutagenic potential. This activation process, involving transformation to hydroxylamine derivatives and subsequent DNA interaction, underscores the chemical reactivity of these substances and their biological implications (Hashimoto et al., 1980).

Physical Properties Analysis

The physical properties of 2-Aminodipyrido[1,2-a:3',2-D]imidazole compounds, such as solubility, melting points, and stability, are crucial for their handling and application in various studies. These properties are influenced by the molecular structure and substituents on the imidazole ring.

Chemical Properties Analysis

The chemical properties, including reactivity with DNA, potential for forming DNA adducts, and interaction with other biomolecules, are central to understanding the biological effects of these compounds. The formation of DNA adducts, for example, is a critical step in the mutagenic and carcinogenic processes associated with these compounds (Hashimoto et al., 1980).

Scientific Research Applications

Imidazole Derivatives and Antitumor Activity

Imidazole derivatives, including compounds similar to 2-Aminodipyrido[1,2-a:3',2-D]imidazole, are extensively studied for their antitumor properties. Research has highlighted various imidazole compounds, such as Bis(2-chloroethyl)amino derivatives and 4(5)-aminoimidazol-5(4)-carboxamide, for their potential in cancer treatment. These compounds have shown promising results in preclinical testing stages, indicating their relevance in developing new antitumor drugs and exploring compounds with different biological properties (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

Role in Medicinal Chemistry

The imidazo[1,2-b]pyridazine scaffold, a close relative to the compound of interest, plays a crucial role in medicinal chemistry. It provides a backbone for bioactive molecules, including kinase inhibitors like ponatinib. This review highlights the therapeutic applications of imidazo[1,2-b]pyridazine-containing derivatives, emphasizing their structure-activity relationships (SAR) and potential in developing new pharmacological agents (Garrido, Vera, Delaye, & Enguehard-Gueiffier, 2021).

Antimicrobial Activities

Imidazole compounds, including structures related to 2-Aminodipyrido[1,2-a:3',2-D]imidazole, are key in synthesizing antimicrobial agents. These compounds serve as raw materials for anti-fungal drugs like ketoconazole and bactericides. Research into imidazole derivatives has shown their effectiveness against microbial resistance, recommending the synthesis of more derivatives to combat new strains of organisms (American Journal of IT and Applied Sciences Research, 2022).

Corrosion Inhibition

Imidazole derivatives, akin to 2-Aminodipyrido[1,2-a:3',2-D]imidazole, are also investigated for their corrosion inhibition properties. Their heterocyclic ring structure, featuring nitrogen atoms, allows for strong adsorption onto metal surfaces, demonstrating their utility beyond pharmaceutical applications into industrial settings (Sriplai & Sombatmankhong, 2023).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

The primary target of 2-Aminodipyrido[1,2-a:3’,2-D]imidazole-13C3 Hydrochloride, also known as Glu-P-2, is DNA . It is a mutagenic compound, meaning it can cause changes in the DNA structure .

Mode of Action

Glu-P-2 interacts with DNA, causing mutations. It has been shown to be mutagenic in the Ames test, a biological assay to assess the mutagenic potential of chemical compounds .

Biochemical Pathways

It is known that it can induce prophage in bacteria . Prophages are a phase in the life cycle of certain viruses, known as bacteriophages, during which they integrate into the host bacterial chromosome. This can lead to changes in bacterial behavior and, in some cases, can contribute to the bacterial cell’s ability to cause disease.

Pharmacokinetics

It has been suggested that one of the excretory pathways of this compound is via the kidney .

Result of Action

The result of Glu-P-2’s action is the induction of mutations in DNA. This can lead to various cellular effects, including changes in cell behavior and potential carcinogenic effects . In fact, Glu-P-2 has been classified as a Group 2B carcinogen by the International Agency for Research on Cancer .

Action Environment

The action of Glu-P-2 can be influenced by various environmental factors. For instance, it has been found in broiled fish, fried beef, commercial beef extracts, and protein pyrolysates This suggests that dietary habits and cooking methods can influence the exposure to this compound

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of 2-Aminodipyrido[1,2-a:3',2-D]imidazole-13C3 Hydrochloride involves the reaction of 2-Aminodipyrido[1,2-a:3',2-D]imidazole with hydrochloric acid in the presence of 13C labeled starting materials.", "Starting Materials": [ { "name": "2-Aminodipyrido[1,2-a:3',2-D]imidazole", "amount": "1 equivalent" }, { "name": "Hydrochloric acid", "amount": "excess" }, { "name": "13C labeled starting materials", "amount": "appropriate amount" } ], "Reaction": [ "To a solution of 2-Aminodipyrido[1,2-a:3',2-D]imidazole in a suitable solvent, add hydrochloric acid in excess.", "Heat the mixture under reflux for several hours.", "Cool the mixture and filter the resulting precipitate.", "Wash the precipitate with cold solvent and dry it under vacuum.", "The obtained product is 2-Aminodipyrido[1,2-a:3',2-D]imidazole-13C3 Hydrochloride." ] } | |

CAS RN |

1216562-43-4 |

Molecular Formula |

C₇¹³C₃H₉ClN₄ |

Molecular Weight |

223.64 |

synonyms |

Glu-P-2-13C3; Pyrido[3’,2’:4,5]imidazo[1,2-a]pyridin-2-amine-13C3; Dipyrido[1,2-a:3’,2’-d]imidazol-2-amine-13C3; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

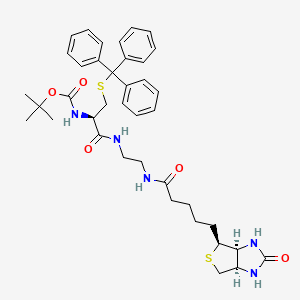

![N-(16-Amino-2-oxo-7,10,13-trioxa-3-azahexadecyl-5,5,6,6,14,14,15,15-d8)-N-methyl-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B1140953.png)

![(2S,3S,5R)-5-(6-aminopurin-9-yl)-2-[hydroxy-(4-methylphenyl)sulfonylmethyl]oxolan-3-ol](/img/structure/B1140971.png)